2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide
Brand Name: Vulcanchem
CAS No.: 20491-97-8
VCID: VC1988575
InChI: InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17)
SMILES: C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Molecular Formula: C13H17ClN2O3S
Molecular Weight: 316.8 g/mol

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide

CAS No.: 20491-97-8

Cat. No.: VC1988575

Molecular Formula: C13H17ClN2O3S

Molecular Weight: 316.8 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide - 20491-97-8

Specification

CAS No. 20491-97-8
Molecular Formula C13H17ClN2O3S
Molecular Weight 316.8 g/mol
IUPAC Name 2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)acetamide
Standard InChI InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17)
Standard InChI Key QHAJTECGVSGDCU-UHFFFAOYSA-N
SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl
Canonical SMILES C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl

Introduction

Chemical Identity and Nomenclature

2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide is an organic compound with several synonyms in chemical literature and databases. Understanding its nomenclature is essential for proper identification and research purposes.

Basic Identification

The compound is primarily identified by its Chemical Abstracts Service (CAS) registry number and systematic chemical name, as shown in Table 1.

Table 1: Primary Identification Parameters

ParameterValue
CAS Registry Number20491-97-8
Molecular FormulaC₁₃H₁₇ClN₂O₃S
Molecular Weight316.8 g/mol
IUPAC Name2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

The compound is also known by several alternative names in the chemical literature, which facilitates cross-referencing across different databases and research publications .

Synonyms and Alternative Nomenclature

The following synonyms are commonly used to refer to this compound in various chemical databases and literature:

  • 2-chloro-N-(4-piperidinosulfonylphenyl)acetamide

  • 2-chloro-N-[4-(1-piperidylsulfonyl)phenyl]acetamide

  • 2-chloro-N-(4-piperidin-1-ylsulfonylphenyl)ethanamide

  • 2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide

  • Acetamide, 2-chloro-N-[4-(1-piperidinylsulfonyl)phenyl]-

These various naming conventions reflect different systematic approaches to describing the compound's structure, with each providing slightly different emphasis on the arrangement of functional groups.

Physical and Chemical Properties

Structural Characteristics

The molecular structure of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide consists of several key functional groups that define its chemical behavior:

  • A chloroacetamide moiety (ClCH₂CONH-)

  • A phenyl ring connecting the acetamide group to the sulfonyl group

  • A piperidine ring connected via a sulfonyl group (-SO₂-) to the phenyl ring

The standard SMILES notation for the compound is C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl, which provides a linear text representation of the molecule's structure.

The standard InChI (International Chemical Identifier) is InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-11-4-6-12(7-5-11)20(18,19)16-8-2-1-3-9-16/h4-7H,1-3,8-10H2,(H,15,17), which serves as a unique identifier for the compound.

Physical Properties

The physical properties of 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide determine its behavior in various experimental and practical applications. These properties have been determined through both experimental measurements and computational predictions.

Table 2: Physical and Chemical Properties

PropertyValueMethod of Determination
Physical StateSolidObserved
Melting Point90-92 °CExperimental (solvent: water/ethanol)
Density1.381±0.06 g/cm³Predicted
pKa12.26±0.70Predicted
SolubilityLimited data available-

The compound exists as a solid at room temperature and atmospheric pressure. Its relatively high melting point (90-92°C) suggests considerable intermolecular forces, likely hydrogen bonding between the amide groups .

Synthesis and Preparation

Related Synthetic Methods

The search results indicate several approaches for synthesizing related compounds. For instance, "N-arylthieno[2,3-b]pyridine-2-carboxamide derivatives" are synthesized by reacting "2-chloro-N-arylylacetamides" with "6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile" in ethanol containing sodium ethoxide . This suggests that 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide could potentially serve as a starting material for the synthesis of more complex heterocyclic systems.

Similarly, the preparation of 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) involves "the reaction of piperazine with two mole equivalents of chloroacetyl chloride in the presence of anhydrous K₂CO₃" . This indicates the versatility of chloroacetyl chloride as a reagent for introducing chloroacetamide functionalities.

Applications and Research

Chemical Research Applications

The compound potentially serves as a versatile building block in organic synthesis. Similar N-arylacetamide derivatives have been used as precursors in the synthesis of heterocyclic compounds, particularly in the preparation of thieno[2,3-b]pyridine derivatives with potential biological activities .

The reactivity of the chloroacetamide group makes this compound potentially useful as an alkylating agent in various synthetic transformations. The chlorine atom serves as a leaving group, allowing nucleophilic substitution reactions that can lead to more complex molecular architectures.

Utility as a Synthetic Intermediate

Based on the reactivity patterns of similar compounds, 2-Chloro-N-[4-(piperidine-1-sulfonyl)-phenyl]-acetamide could serve as an intermediate in the synthesis of more complex molecules, particularly those containing sulfonamide linkages and heterocyclic rings. The search results mention the utility of related 2-chloro-N-arylacetamides as "versatile precursors for novel mono- and bis[thienopyridines]" , suggesting similar potential for this compound.

SupplierProduct NumberPackage SizePrice (as of 2021/12/16)Purity
Biosynth CarbosynthFC114094100mg$58Not specified
Biosynth CarbosynthFC114094250mg$115Not specified
Biosynth CarbosynthFC114094500mg$200Not specified
Biosynth CarbosynthFC1140941g$340Not specified
AK Scientific6933AD250mg$262Not specified
Combi-BlocksQY-6346Various sizesLogin required95%

This pricing information (from 2021) suggests that the compound is primarily available for research purposes, with costs reflecting its specialized nature and limited production scale .

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